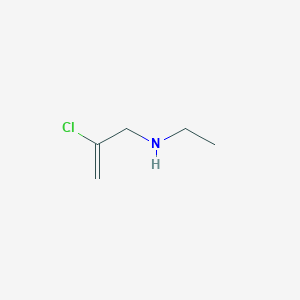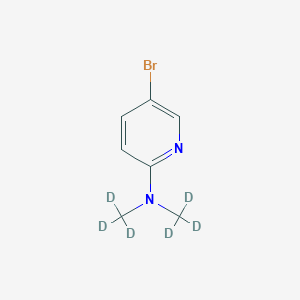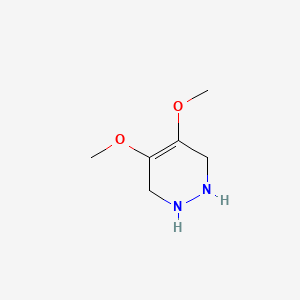
4-(1-Fluorocyclopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Fluorocyclopropyl)aniline is an organofluorine compound characterized by the presence of a fluorocyclopropyl group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Fluorocyclopropyl)aniline typically involves the introduction of the fluorocyclopropyl group via cross-coupling reactions. One notable method is the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl halides, allowing for the efficient synthesis of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions: 4-(1-Fluorocyclopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while oxidation could produce quinones.
科学的研究の応用
4-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems, including enzyme interactions and metabolic pathways.
作用機序
The mechanism by which 4-(1-Fluorocyclopropyl)aniline exerts its effects is primarily related to its ability to interact with biological targets through its fluorinated moiety. Fluorine atoms can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its interaction with enzymes, receptors, and other molecular targets. This modulation can lead to changes in the compound’s pharmacokinetic profile and biological activity .
類似化合物との比較
4-Fluoroaniline: An organofluorine compound with a similar structure but lacking the cyclopropyl group.
1-Fluorocyclopropyl derivatives: Compounds that share the fluorocyclopropyl group but differ in the attached functional groups.
Uniqueness: 4-(1-Fluorocyclopropyl)aniline stands out due to the presence of both the fluorocyclopropyl group and the aniline moiety. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications. The fluorocyclopropyl group enhances the compound’s stability and reactivity, while the aniline moiety allows for further functionalization through electrophilic aromatic substitution reactions .
特性
分子式 |
C9H10FN |
|---|---|
分子量 |
151.18 g/mol |
IUPAC名 |
4-(1-fluorocyclopropyl)aniline |
InChI |
InChI=1S/C9H10FN/c10-9(5-6-9)7-1-3-8(11)4-2-7/h1-4H,5-6,11H2 |
InChIキー |
BOAYWIHNODUOSR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)


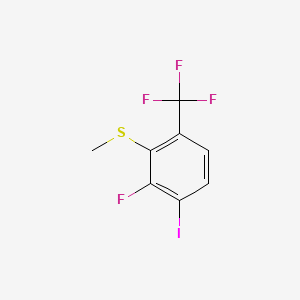
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
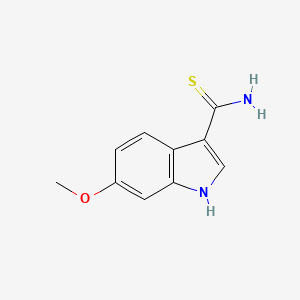
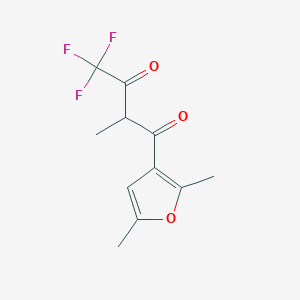
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
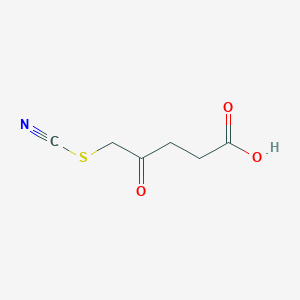
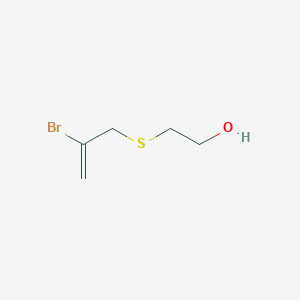
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
